3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
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Properties
IUPAC Name |
3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c1-17-10-12-20(13-11-17)24(27)22-16-26(15-19-7-5-6-18(2)14-19)23-9-4-3-8-21(23)25(22)28/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYCNUWOZIXXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, also known as a derivative of quinoline, has garnered attention in recent years due to its potential biological activities. This compound is part of a larger class of quinoline derivatives that are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H23NO2. The compound features a quinoline backbone substituted with a 4-methylbenzoyl group and a 3-methylphenylmethyl group. This unique structure contributes to its biological activity.
Antitumor Activity
Several studies have reported on the antitumor properties of quinoline derivatives. For instance, one study demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 12 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Effects
Quinoline derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various bacterial strains. Preliminary results suggest that the compound exhibits significant antibacterial activity, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study 1: Antitumor Efficacy
In vitro studies conducted on human breast cancer (MCF-7) cells showed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 μM, indicating potent antitumor activity.
Case Study 2: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory effects of related quinoline derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated that these compounds significantly reduced the secretion of TNF-alpha and IL-6, suggesting their potential in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
